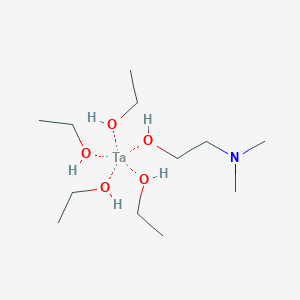
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt is a synthetic compound widely used in biochemical and molecular biology research. It is known for its role as a chromogenic substrate for the detection of alkaline phosphatase activity. This compound is particularly valuable in various assays, including immunoblotting, in situ hybridization, and immunohistochemistry, where it helps visualize the presence of specific proteins or nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt typically involves the following steps:
Preparation of 5-Bromo-4-chloro-3-indolyl chloride: This intermediate is synthesized by reacting 5-bromo-4-chloroindole with thionyl chloride.
Formation of 5-Bromo-4-chloro-3-indoxyl phosphate tetraethyl ester: The indolyl chloride is then reacted with tetraethyl phosphate in an organic solvent to form the tetraethyl ester.
Hydrolysis to this compound: The tetraethyl ester is hydrolyzed using potassium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt undergoes several types of chemical reactions:
Hydrolysis: Catalyzed by alkaline phosphatase, resulting in the formation of 5-bromo-4-chloro-3-indoxyl and inorganic phosphate.
Common Reagents and Conditions
Alkaline Phosphatase: Used to catalyze the hydrolysis of the phosphate group.
Nitro Blue Tetrazolium: Acts as an oxidizing agent to visualize the reaction product.
Major Products
5-Bromo-4-chloro-3-indoxyl: Formed upon hydrolysis.
5,5’-Dibromo-4,4’-dichloro-indigo: Formed upon oxidation, resulting in a blue color.
Aplicaciones Científicas De Investigación
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt is extensively used in scientific research:
Chemistry: As a substrate in enzyme assays to study phosphatase activity.
Biology: In immunoblotting and in situ hybridization to detect specific proteins or nucleic acids.
Medicine: In diagnostic assays to identify the presence of disease markers.
Industry: In the development of diagnostic kits and research tools.
Mecanismo De Acción
The compound acts as a substrate for alkaline phosphatase. Upon hydrolysis by the enzyme, it releases 5-bromo-4-chloro-3-indoxyl, which is then oxidized to form a blue dye. This color change is used to indicate the presence of the enzyme or the target molecule conjugated to the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl phosphate, disodium salt
- 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt
Uniqueness
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt is unique due to its high solubility in water and its effectiveness as a chromogenic substrate in various biochemical assays. Its potassium salt form offers better stability and solubility compared to other salt forms .
Propiedades
IUPAC Name |
potassium;(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUABRWUZQTUPM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClKNO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)


![4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one](/img/structure/B1142999.png)
